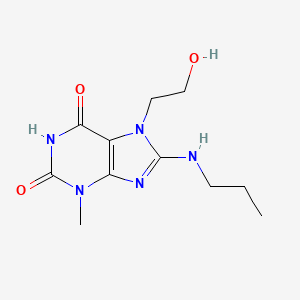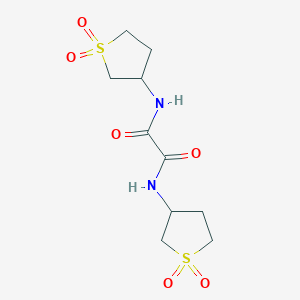
7-(2-hydroxyethyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-hydroxyethyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a hydroxyethyl group, a methyl group, and a propylamino group attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxyethyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions
Purine Core Synthesis: The purine core can be synthesized through a condensation reaction between formamide and a suitable aldehyde, followed by cyclization.
Functional Group Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The compound can be reduced at various positions, particularly the carbonyl groups, to form alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted purines depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 7-(2-hydroxyethyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its structural similarity to natural purines makes it a candidate for investigating enzyme-substrate interactions and nucleotide analogs.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes, making it a candidate for drug development in treating diseases related to purine metabolism.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 7-(2-hydroxyethyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and propylamino groups may enhance its binding affinity and specificity towards these targets. The compound can inhibit or modulate the activity of enzymes involved in purine metabolism, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine
Theobromine: 3,7-dimethylxanthine
Theophylline: 1,3-dimethylxanthine
Uniqueness
Compared to these similar compounds, 7-(2-hydroxyethyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione has unique functional groups that confer distinct chemical and biological properties. The hydroxyethyl group provides additional sites for chemical reactions, while the propylamino group may enhance its interaction with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H17N5O3 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
7-(2-hydroxyethyl)-3-methyl-8-(propylamino)purine-2,6-dione |
InChI |
InChI=1S/C11H17N5O3/c1-3-4-12-10-13-8-7(16(10)5-6-17)9(18)14-11(19)15(8)2/h17H,3-6H2,1-2H3,(H,12,13)(H,14,18,19) |
InChI Key |
SAKDFXPVSBCVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC2=C(N1CCO)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(6-Bromo-1,3-benzodioxol-5-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11610373.png)
![7-ethyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610376.png)
![2-{[(E)-(3-hydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11610379.png)
![N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11610381.png)
![6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610393.png)
![2H-1,3-Benzimidazol-2-one, 5-[[2-[(4-fluorophenyl)imino]dihydro-4-oxo-5(2H)-thiazolyliden]methyl]-1,3-dihydro-1,3-dimethyl-](/img/structure/B11610397.png)
![3-[7-(2-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11610405.png)
![1-[(2-Chlorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B11610409.png)
![1-[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N,N-dimethylmethanamine](/img/structure/B11610412.png)
![N-cyclopentyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610431.png)
![ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11610435.png)
![5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11610448.png)
![9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11610451.png)

